(R)-3-Isopropylpyrrolidine (R)-3-Isopropylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 85372-59-4
VCID: VC8184938
InChI: InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
SMILES: CC(C)C1CCNC1
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol

(R)-3-Isopropylpyrrolidine

CAS No.: 85372-59-4

Cat. No.: VC8184938

Molecular Formula: C7H15N

Molecular Weight: 113.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Isopropylpyrrolidine - 85372-59-4

Specification

CAS No. 85372-59-4
Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
IUPAC Name (3R)-3-propan-2-ylpyrrolidine
Standard InChI InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Standard InChI Key QFHZPMOJWIBZCS-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@H]1CCNC1
SMILES CC(C)C1CCNC1
Canonical SMILES CC(C)C1CCNC1

Introduction

Chemical Structure and Stereochemistry

(R)-3-Isopropylpyrrolidine (CAS 1949805-98-4) has the molecular formula C₇H₁₅N in its free base form. The hydrochloride salt (C₇H₁₆ClN) is commonly used in research and industrial applications due to enhanced stability and solubility . The compound’s structure features:

  • A five-membered pyrrolidine ring with a tertiary nitrogen atom.

  • An isopropyl group (-CH(CH₃)₂) at the 3-position, creating a chiral center.

  • The R configuration is defined by the Cahn-Ingold-Prelog priority rules, with the highest priority groups (N, C₃, C₂, and C₄) arranged in a clockwise manner .

Table 1: Key Structural Data

PropertyValueSource
Molecular Formula (Free Base)C₇H₁₅N
Molecular Weight (Free Base)113.20 g/mol
CAS Number (Free Base)1949805-98-4
CAS Number (Hydrochloride Salt)860640-18-2

Synthesis and Enantioselective Routes

(R)-3-Isopropylpyrrolidine is synthesized via asymmetric catalytic methods to achieve high enantiomeric excess (ee). Key approaches include:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method involves cross-coupling with boronic acids and dihydropyridines. For example:

  • Partial reduction of pyridine to form dihydropyridine intermediates.

  • Rh-catalyzed asymmetric carbometalation with boronic acids.

  • Reduction to yield 3-substituted piperidines .

This strategy enables access to enantioenriched products with >99.5% ee, as demonstrated in related piperidine syntheses .

Hydrogenation and Cyclization

Alternative routes involve hydrogenation of pyridine derivatives followed by cyclization. For instance:

  • Palladium or rhodium catalysts can hydrogenate pyridinium salts to pyrrolidines.

  • Amination steps introduce substituents at the 3-position .

Table 2: Synthetic Approaches

MethodKey StepsYield/eeReferences
Rh-Catalyzed Reductive HeckCarbometalation, ReductionHigh yields, >99.5% ee
Hydrogenation/CyclizationPyridine hydrogenation, CyclizationModerate yields

Physical and Chemical Properties

Physicochemical Data

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Weight113.20 g/mol149.66 g/mol
DensityN/AN/A
SolubilityOrganic solventsAqueous solutions
Melting PointN/AN/A

Spectroscopic and Crystallographic Data

  • NMR: The (R)-configuration is confirmed via ¹H-NMR and ¹³C-NMR .

  • XRD: Related pyrrolidine derivatives exhibit intramolecular hydrogen bonding, influencing crystal packing .

Biological Activity and Applications

Industrial and Research Use

  • Chiral Building Block: Used in asymmetric synthesis of pharmaceuticals (e.g., Preclamol, Niraparib) .

  • Catalyst Support: Serves as a scaffold in organometallic catalysis (e.g., Rh-catalyzed cross-coupling) .

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